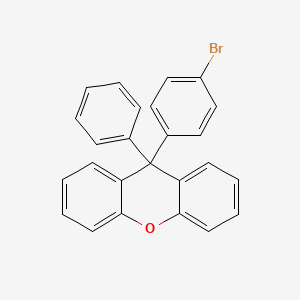

9-(4-Bromophenyl)-9-phenyl-9H-xanthene

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H17BrO |

|---|---|

Molecular Weight |

413.3 g/mol |

IUPAC Name |

9-(4-bromophenyl)-9-phenylxanthene |

InChI |

InChI=1S/C25H17BrO/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17H |

InChI Key |

GKUGZKQXPHXCGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 9 4 Bromophenyl 9 Phenyl 9h Xanthene and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene is expected to be complex, with all signals appearing in the aromatic region (typically δ 7.0–8.5 ppm). The spectrum arises from the 17 distinct protons on the three aromatic systems: the xanthene core, the phenyl group, and the 4-bromophenyl group.

The eight protons of the xanthene backbone would likely appear as a series of multiplets due to complex spin-spin coupling. The protons on the phenyl group would give rise to signals corresponding to five protons, while the 4-bromophenyl group would exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to two protons. Due to the electronegativity of the bromine atom, the protons on the bromophenyl ring are expected to be shifted slightly downfield compared to those on the unsubstituted phenyl ring. For comparison, the aromatic protons in the related compound 9-(4-bromophenyl)-9H-carbazole appear between δ 7.32 and 8.17 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

The following are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Xanthene-H | 7.0 - 7.5 | Multiplet (m) |

| Phenyl-H | 7.2 - 7.6 | Multiplet (m) |

| Bromophenyl-H (ortho to Br) | 7.5 - 7.8 | Doublet (d) |

| Bromophenyl-H (meta to Br) | 7.2 - 7.5 | Doublet (d) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 25 carbon signals would be expected if the molecule were completely asymmetric. However, due to potential symmetry, some signals may overlap.

Key diagnostic signals include the sp³-hybridized quaternary carbon at the C9 position, which would appear significantly upfield from the aromatic carbons. The aromatic region (δ 110–155 ppm) would contain signals for the remaining 24 carbons. The carbon atom directly bonded to the bromine atom (ipso-carbon) would have its chemical shift influenced by the heavy atom effect, and the two bridgehead carbons of the xanthene core bonded to the ether oxygen would appear at the downfield end of the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

The following are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C9 (Quaternary sp³) | 50 - 60 |

| C-Br (ipso) | 120 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary, non-bridgehead) | 135 - 145 |

| Aromatic C-O (bridgehead) | 150 - 155 |

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within each individual aromatic ring, helping to distinguish the protons of the xanthene system from those of the phenyl and bromophenyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying and assigning quaternary (non-protonated) carbons. It reveals correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the protons on the phenyl and bromophenyl rings to the key quaternary C9 carbon, confirming the attachment of these rings at this position.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of a compound. For this compound (molecular formula C₂₅H₁₇BrO), the expected molecular weight is approximately 413.31 g/mol . bldpharm.com

A key diagnostic feature in the mass spectrum would be the presence of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This characteristic [M]⁺ and [M+2]⁺ isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule.

Common fragmentation pathways could involve the loss of the bromine atom ([M-Br]⁺), the phenyl group ([M-C₆H₅]⁺), or the bromophenyl group ([M-C₆H₄Br]⁺), leading to other significant peaks in the spectrum that help to corroborate the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~412 | Corresponding to the ⁷⁹Br isotope. |

| [M+2]⁺ | ~414 | Corresponding to the ⁸¹Br isotope; intensity nearly equal to [M]⁺. |

| [M-Br]⁺ | ~333 | Loss of the bromine radical. |

| [M-C₆H₅]⁺ | ~335/337 | Loss of the phenyl radical; should exhibit Br isotopic pattern. |

| [C₆H₄Br]⁺ | ~155/157 | Bromophenyl cation; should exhibit Br isotopic pattern. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and ether components.

Key expected absorption bands include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C stretching: Several sharp bands in the 1600–1450 cm⁻¹ region.

Asymmetric C-O-C stretching: A strong, characteristic band for the diaryl ether linkage of the xanthene core, typically found around 1250 cm⁻¹.

C-Br stretching: A band in the low-frequency fingerprint region (below 600 cm⁻¹).

The IR spectrum for the parent compound, 9H-Xanthene, shows characteristic peaks that would also be expected in this derivative. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

Based on characteristic frequencies for known functional groups.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1610 - 1580 | Aromatic C=C Ring Stretch |

| 1500 - 1450 | Aromatic C=C Ring Stretch |

| 1270 - 1230 | Asymmetric Ar-O-Ar Stretch |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend |

| 600 - 500 | C-Br Stretch |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal, providing definitive proof of structure and conformation in the solid state.

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible databases. However, the structure can be predicted based on analogs such as 9-(4-bromophenyl)-9H-carbazole. nih.govresearchgate.net The central C9 carbon atom would be sp³-hybridized, resulting in a tetrahedral geometry with the phenyl and 4-bromophenyl groups attached. The xanthene moiety itself is not perfectly planar but adopts a slight boat or "butterfly" conformation. The dihedral angle between the plane of the 4-bromophenyl ring and the mean plane of the fused ring system is a key parameter that would be determined. In the analogous carbazole (B46965) structure, this angle is approximately 50°. nih.gov Intermolecular forces, such as π-π stacking and C-H···π interactions, would likely govern the crystal packing arrangement.

Table 5: Crystallographic Data for the Analogous Compound 9-(4-Bromophenyl)-9H-carbazole nih.gov

This data provides an example of expected parameters for a structurally similar molecule.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4137 (3) |

| b (Å) | 20.1179 (7) |

| c (Å) | 8.6346 (3) |

| β (°) | 108.5322 (14) |

| Volume (ų) | 1385.76 (8) |

| Z | 4 |

Advanced Material Science and Biological Applications of 9 4 Bromophenyl 9 Phenyl 9h Xanthene and Derivatives

Corrosion Inhibition Mechanisms and Performance

Derivatives of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene have been identified as effective corrosion inhibitors for metals such as mild steel in acidic environments. Their efficacy is attributed to the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The presence of heteroatoms (like oxygen in the xanthene ring), aromatic rings, and the bromine atom facilitates this adsorption through the sharing of electrons with the vacant d-orbitals of iron atoms.

A study on the derivative 9-(4-Bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione (referred to as ZM-2) in a 1 M HCl solution demonstrated a significant reduction in the corrosion rate of mild steel, achieving an inhibitive efficiency of 87% at a concentration of 10⁻³ M. researchgate.net The investigation of these mechanisms relies on several advanced electrochemical and theoretical techniques.

Electrochemical Impedance Spectroscopy (EIS) Investigations

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the inhibitor film at the metal/electrolyte interface. researchgate.netmdpi.com For xanthene derivatives, EIS data typically shows that with an increasing concentration of the inhibitor, the charge transfer resistance (Rct) value increases, while the double-layer capacitance (Cdl) value decreases.

The increase in Rct indicates that the inhibitor forms a film on the metal surface that hinders the transfer of charge, thereby slowing down the corrosion process. The decrease in Cdl is attributed to the adsorption of the organic inhibitor molecules onto the mild steel surface, displacing water molecules and reducing the local dielectric constant of the interface. This adsorption effectively increases the thickness of the electrical double layer.

Table 1: EIS Parameters for Mild Steel in 1 M HCl with and without a Xanthene Derivative (ZM-2)

| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (η%) |

| 0 (Blank) | 55 | 120 | - |

| 1 x 10⁻⁶ | 98 | 95 | 43.8 |

| 1 x 10⁻⁵ | 155 | 78 | 64.5 |

| 1 x 10⁻⁴ | 260 | 62 | 78.8 |

| 1 x 10⁻³ | 425 | 45 | 87.0 |

Data derived from a study on a derivative of this compound. researchgate.net

Potentiodynamic Polarization Studies

Potentiodynamic polarization studies provide insights into the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For xanthene derivatives like ZM-2, the addition of the inhibitor shifts both the anodic and cathodic polarization curves to lower current densities. researchgate.net

This indicates that the compound acts as a mixed-type inhibitor, meaning it suppresses both the rate of metal dissolution and the rate of hydrogen evolution. The inhibitor molecules adsorb onto the steel surface, blocking the active sites required for these reactions to occur. The corrosion potential (Ecorr) typically shows only a minor shift, which confirms the mixed-mode inhibition mechanism. researchgate.net The reduction in corrosion current density (Icorr) upon the addition of the inhibitor is a direct measure of its effectiveness.

Quantum Chemical Descriptors in Corrosion Inhibition Prediction

Theoretical calculations using methods like Density Functional Theory (DFT) are employed to correlate the molecular structure of an inhibitor with its performance. researchgate.netmdpi.com These studies analyze quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO).

A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. The energy gap (ΔE = E_LUMO - E_HOMO) is another important parameter; a smaller energy gap generally implies higher reactivity and better inhibition performance. For the derivative ZM-2, these theoretical calculations support the experimental findings, showing that the molecule has favorable electronic properties for strong adsorption onto the steel surface. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Xanthene Derivative (ZM-2)

| Parameter | Value (eV) |

| E_HOMO | -6.54 |

| E_LUMO | -1.89 |

| Energy Gap (ΔE) | 4.65 |

Data derived from a study on a derivative of this compound. researchgate.net

Biomedical Research Applications

The core xanthene structure and its derivatives are widely investigated for their biological activities. nih.gov The presence of the bromophenyl group can further enhance these properties, making compounds like this compound subjects of interest in biomedical research.

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative effects of xanthene-based compounds against various cancer cell lines have been a major focus of research. nih.govsemanticscholar.org Studies on related molecules indicate that the 4-bromophenyl moiety is often essential for potent anticancer activity. nih.gov This substitution can enhance the compound's ability to interact with biological targets and induce apoptosis (programmed cell death) in cancer cells.

Research on a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which are derivatives of the xanthone (B1684191) (a xanthene ketone) core, has shown significant antiproliferative activity against breast cancer and neuroblastoma cell lines. nih.gov For instance, one derivative exhibited higher potency against the T-47D breast cancer cell line than the established anticancer drug etoposide. nih.gov These findings underscore the potential of the xanthene framework, which is central to this compound, as a scaffold for developing new anticancer agents.

Table 3: Antiproliferative Activity (IC₅₀ in µM) of a Representative Xanthone Derivative (5i) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) of Derivative 5i | IC₅₀ (µM) of Etoposide (Control) |

| T-47D | Breast Cancer | 19.7 | 32.7 |

| MDA-MB-231 | Breast Cancer | 35.8 | 30.1 |

| SK-N-MC | Neuroblastoma | 25.2 | >100 |

Data derived from a study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives. nih.gov

Antimicrobial and Antitubercular Efficacy

The xanthene scaffold is a recurring motif in compounds exhibiting significant biological activities. While direct antimicrobial and antitubercular studies on this compound are not extensively documented, research on structurally related xanthene derivatives provides valuable insights into its potential efficacy.

A series of xanthene derivatives have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. One study highlighted the promising antitubercular potential of a 9-phenyl-9H-xanthene derivative, 9-(4-Chlorophenyl)-9H-xanthene-3,6-diol. This compound demonstrated significant inhibition of the replicating MTB H37Ra strain. oatext.com Notably, it also exhibited superior inhibition of the dormant MTB H37Ra strain when compared to the standard drug Rifampicin at the same concentration. oatext.com

The antimicrobial properties of xanthene derivatives extend beyond antitubercular activity. Various studies have demonstrated the broad-spectrum antibacterial and antifungal activities of different xanthene analogs. For instance, novel synthesized 9-{2-[(1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivatives have shown good to excellent activity against a range of bacterial and fungal strains in agar (B569324) well diffusion assays. researchgate.net Similarly, certain xanthene sulfonamide and carboxamide derivatives have displayed effective antimicrobial activity against various bacteria and fungi. nih.gov

The mechanism of action for the antimicrobial and antitubercular effects of xanthene derivatives is thought to be multifactorial, potentially involving the inhibition of essential enzymes or disruption of the microbial cell membrane. The lipophilicity and electronic properties conferred by the substituents on the xanthene core play a crucial role in their biological activity. The presence of a bromophenyl group at the 9-position of this compound could potentially enhance its antimicrobial and antitubercular properties due to increased lipophilicity, which may facilitate cell penetration.

Antitubercular Activity of a Structurally Related Xanthene Derivative

| Compound | Target Strain | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| 9-(4-Chlorophenyl)-9H–xanthene-3,6-diol | Replicating MTB H37Ra | 0.39 µg/ml | 95.24 | oatext.com |

| 9-(4-Chlorophenyl)-9H–xanthene-3,6-diol | Dormant MTB H37Ra | 30 µg/ml | 67 | oatext.com |

| Rifampicin (Standard) | Dormant MTB H37Ra | 30 µg/ml | 50 | oatext.com |

Optoelectronic Material Development

The rigid and highly conjugated structure of the xanthene core makes it an attractive building block for the development of organic optoelectronic materials. These materials are integral to the fabrication of devices such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

Role in Organic Light-Emitting Diodes (OLEDs) and Related Devices

While specific data on the application of this compound in OLEDs is limited, the broader class of xanthene derivatives, particularly those with a spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core, has been extensively investigated for this purpose. The three-dimensional and rigid nature of the spiro-xanthene structure helps to prevent intermolecular aggregation, which can lead to luminescence quenching. researchgate.net This property is crucial for maintaining high emission efficiency in the solid state.

SFX-based materials have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net The high triplet energy of the SFX core allows for efficient energy transfer to phosphorescent guest emitters, leading to devices with high quantum efficiencies. For example, a blue phosphorescent device utilizing a spiro[fluorene-9,9′-xanthene]-based host material demonstrated a low turn-on voltage of 2.8 V and a high maximum external quantum efficiency of 14.7%. researchgate.net The xanthene moiety in these structures contributes to a high glass transition temperature, which is indicative of good thermal and morphological stability, essential for the long-term operational stability of OLED devices. nih.gov

Given these properties of related compounds, it is plausible that this compound could function as a component in OLEDs, potentially as a host material or as a building block for more complex emissive or charge-transporting molecules. The phenyl and bromophenyl substituents at the 9-position will influence the electronic properties, such as the HOMO and LUMO energy levels, which are critical for charge injection and transport in OLEDs.

Charge Transport Characteristics in Organic Semiconductors

The ability of a material to efficiently transport charge carriers (holes and electrons) is fundamental to its performance in organic electronic devices. The charge transport properties of organic semiconductors are intrinsically linked to their molecular structure and packing in the solid state.

Derivatives of spiro[fluorene-9,9′-xanthene] have been investigated as hole-transporting materials (HTMs) in photovoltaics, demonstrating the potential of the xanthene core in facilitating charge transport. acs.org The nonplanar, cross-shaped conformation of these molecules, arising from the spiro linkage, can enhance their film-forming properties and thermal stability. acs.org The charge-carrier mobility in such materials is a key factor in determining device efficiency. acs.org

The substitution pattern on the xanthene core significantly impacts the charge transport characteristics. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels and influence whether the material is predominantly a hole or electron transporter. The phenyl and bromophenyl groups in this compound will affect the molecule's electronic structure and intermolecular interactions, thereby influencing its charge transport properties. Theoretical studies on related aromatic systems have shown that substituents can impact reorganization energy and electronic coupling between adjacent molecules, which are critical parameters governing charge mobility. nih.gov A systematic investigation into the charge transfer mechanism and the effect of molecular geometry is crucial for designing high-performance organic semiconductor materials. nih.gov

Properties of a Spiro[fluorene-9,9′-xanthene]-based Host Material in a Blue Phosphorescent OLED

| Property | Value | Reference |

|---|---|---|

| Turn-on Voltage | 2.8 V | researchgate.net |

| Maximum Current Efficiency | 29.3 cd/A | researchgate.net |

| Maximum Power Efficiency | 28.9 lm/W | researchgate.net |

| Maximum External Quantum Efficiency | 14.7% | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

While syntheses for substituted xanthenes exist, future research will likely focus on developing more efficient, sustainable, and scalable pathways to 9-(4-Bromophenyl)-9-phenyl-9H-xanthene and its analogs. Current methodologies often require harsh conditions or expensive catalysts. Emerging trends point towards the adoption of greener synthetic strategies. bohrium.comthieme-connect.de

Key areas for development include:

Catalyst Innovation: Exploring the use of earth-abundant metal catalysts or organocatalysts to replace precious metal systems.

Green Chemistry Approaches: Implementing methods that minimize energy consumption and waste, such as ultrasound-assisted synthesis, mechanochemistry, and reactions in environmentally benign solvents like water or ionic liquids. nih.gov

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency compared to traditional batch methods.

Electrosynthesis: Utilizing electrochemical methods to drive the key bond-forming reactions, offering a high degree of control and avoiding the need for chemical oxidants or reductants. thieme-connect.de

| Synthetic Approach | Key Advantages | Research Focus |

|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov | Optimization of frequency and power for the cyclization step. |

| Electrosynthesis | High control, mild conditions, avoids stoichiometric reagents. thieme-connect.de | Development of electrode materials and electrolyte systems. |

| Novel Catalysis | Lower cost, reduced toxicity, potential for new reaction pathways. | Screening of iron, copper, or metal-free catalysts. |

Exploration of Undiscovered Bioactivities and Therapeutic Potential

The xanthene scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting properties ranging from anticancer to antibacterial and neuroprotective effects. bohrium.comnih.gov However, the specific bioactivity profile of this compound remains largely unexplored. Future research should systematically screen this compound and its derivatives for a wide range of therapeutic applications.

Potential areas for investigation include:

Anticancer Activity: Many functionalized xanthenes show potent cytotoxicity against various cancer cell lines. bohrium.com The lipophilic nature of the phenyl and bromophenyl groups may enhance cell membrane permeability, making it a candidate for evaluation.

Antimicrobial Properties: The core xanthene structure is known to possess antibacterial and antifungal properties. The specific substitution pattern may offer a unique mechanism of action against resistant strains.

Neuroprotective Effects: Given the structural similarities to other neuroactive compounds, its potential to modulate pathways involved in neurodegenerative diseases warrants investigation.

Enzyme Inhibition: The rigid, three-dimensional structure could serve as a scaffold for designing specific enzyme inhibitors, for example, targeting kinases or proteases.

| Therapeutic Area | Rationale | Proposed Initial Steps |

|---|---|---|

| Oncology | Xanthene core is a known anticancer scaffold. bohrium.com | In vitro screening against a panel of human cancer cell lines. |

| Infectious Diseases | General antimicrobial activity of the xanthene class. nih.gov | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. |

| Neurology | Structural features common in neuroactive molecules. | Evaluation in cell-based models of oxidative stress and neuroinflammation. |

Advanced Functionalization Strategies for Enhanced Properties

The bromine atom in this compound is a synthetic linchpin, providing a reactive handle for extensive molecular derivatization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rational design of new molecules with tailored electronic, photophysical, or biological properties.

Future functionalization strategies could focus on:

Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto the bromophenyl ring to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for applications in organic electronics. researchgate.net

Introducing Fluorophores: Attaching fluorescent moieties to create probes for bioimaging or chemical sensing. Xanthene derivatives are already known for their use as dyes and fluorescent probes. researchgate.net

Improving Bioavailability: Conjugating the molecule with hydrophilic groups like polyethylene (B3416737) glycol (PEG) or specific targeting ligands to improve its pharmacokinetic profile for potential therapeutic use.

Creating Supramolecular Assemblies: Introducing recognition motifs that can drive self-assembly into complex, functional architectures.

Integration into Hybrid Material Systems

The rigid, propeller-like three-dimensional structure of this compound makes it an excellent candidate for incorporation into advanced hybrid materials. Its derivatives could serve as building blocks for materials with applications in electronics and photonics. Structurally related spiro[fluorene-9,9′-xanthene] (SFX) compounds have already shown promise in this area. researchgate.netbohrium.com

Emerging trends in this field include:

Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives could be developed as host materials or hole-transporting materials (HTMs) in OLED devices. researchgate.net The bulky structure can help prevent intermolecular aggregation, which often quenches luminescence.

Polymer-Based Composites: Incorporating the xanthene unit into polymer backbones to create materials with high thermal stability and specific optical properties.

Metal-Organic Frameworks (MOFs): Designing derivatives with appropriate linker groups (e.g., carboxylic acids) to be used as struts in the construction of porous MOFs for gas storage or catalysis.

In-depth Mechanistic Understanding through Advanced Spectroscopic Techniques

A deep understanding of the structure-property relationships of this compound requires the application of advanced analytical and spectroscopic methods. While standard techniques like NMR and X-ray crystallography confirm molecular structure nih.gov, more sophisticated methods are needed to probe its dynamic behavior and functional mechanisms.

Future research should employ:

Ultrafast Transient Absorption Spectroscopy: To study the excited-state dynamics of newly designed photophysically active derivatives, which is crucial for optimizing their performance in applications like OLEDs or as photosensitizers.

Advanced Mass Spectrometry: To analyze its interactions with biological targets, such as proteins or nucleic acids, helping to elucidate its mechanism of action for any discovered bioactivities.

Solid-State NMR: To investigate the molecular packing and dynamics in the solid state, providing insights relevant to its application in organic electronics.

Computational Modeling: To complement experimental data, density functional theory (DFT) and other computational methods can predict electronic properties, reaction mechanisms, and interactions with other molecules, guiding the rational design of new derivatives.

Q & A

Q. Critical Conditions :

- Strict control of reaction temperature (reflux vs. rt) to avoid side reactions.

- Use of anhydrous solvents (e.g., THF) for Grignard reactions to prevent reagent decomposition.

- Catalyst selection (e.g., BTEAC for alkylation) to enhance reaction efficiency .

Basic: Which spectroscopic and crystallographic techniques are routinely employed to confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR are used to verify substitution patterns and aryl group integration. For example, bromophenyl protons exhibit distinct deshielding .

- X-Ray Diffraction (XRD) : Monoclinic crystal structures (space group ) provide bond-length data and confirm stereochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 411.29 g/mol for related brominated xanthenes) .

- HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection .

Advanced: How can reaction parameters be optimized to enhance the yield and purity of this compound in multistep syntheses?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .

- Inert Atmosphere : Nitrogen/argon prevents oxidation of intermediates, especially during Grignard reactions .

- Catalyst Screening : Lewis acids (e.g., CsCO) enhance coupling efficiency in alkylation steps .

Q. Comparative Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Allyl bromide, CsCO, DMF | 94% | |

| Grignard Addition | o-TolylMgBr, THF, rt, 2h | 80% | |

| Cyclization | AcOH, MeOH, reflux | 95% |

Advanced: What mechanistic insights have been gained into the photophysical behavior of this compound, and what experimental approaches validate these findings?

Answer:

The bromophenyl group introduces electron-withdrawing effects, altering the xanthene core’s conjugation. Key findings:

- Fluorescence Quenching : Bromine’s heavy atom effect reduces fluorescence quantum yield, validated via time-resolved spectroscopy .

- Solvatochromism : UV-Vis spectra shifts in polar solvents (e.g., acetonitrile vs. toluene) indicate intramolecular charge transfer .

- Computational Modeling : DFT calculations correlate HOMO-LUMO gaps with observed absorption maxima (e.g., ~350 nm) .

Advanced: In cases of contradictory data regarding the compound's reactivity, how should researchers design experiments to resolve such discrepancies?

Answer:

Contradictions (e.g., variable yields in alkylation steps) can be addressed via:

- Controlled Replication : Reproduce reactions with strict adherence to reported conditions (e.g., solvent purity, catalyst loading) .

- In Situ Monitoring : Use techniques like LC-MS to track intermediate formation and identify side products .

- Cross-Validation : Compare crystallographic data (e.g., XRD) with computational models to confirm structural assignments .

Example : Discrepancies in Grignard reaction yields may arise from trace moisture; Karl Fischer titration of THF and rigorous drying protocols can mitigate this .

Advanced: How does the electronic structure of this compound influence its applicability in materials science?

Answer:

The compound’s extended π-system and bromine substituent enable:

- Nonlinear Optical (NLO) Properties : Second-harmonic generation (SHG) studies show potential for photonic devices .

- Host-Guest Chemistry : The xanthene core can encapsulate small molecules, useful in sensor design (e.g., fluorimetric pH indicators) .

- Polymer Modification : Bromine facilitates crosslinking in polymeric matrices, enhancing thermal stability (TGA data shows decomposition >300°C) .

Advanced: What are the challenges in scaling up the synthesis of this compound for industrial research, and how can they be addressed?

Answer:

Challenges :

- Exothermic Reactions : Grignard additions require controlled temperature to prevent runaway reactions.

- Purification : Column chromatography is impractical at scale; switch to recrystallization or continuous distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.